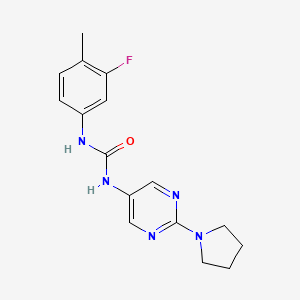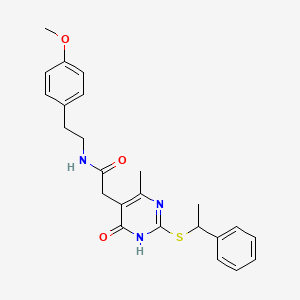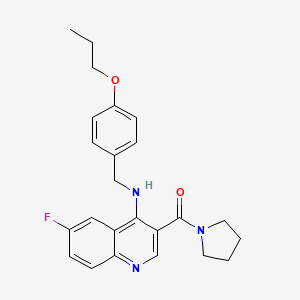
(6-Fluoro-4-((4-propoxybenzyl)amino)quinolin-3-yl)(pyrrolidin-1-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(6-Fluoro-4-((4-propoxybenzyl)amino)quinolin-3-yl)(pyrrolidin-1-yl)methanone is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, with its unique structural features, may exhibit interesting chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (6-Fluoro-4-((4-propoxybenzyl)amino)quinolin-3-yl)(pyrrolidin-1-yl)methanone typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Quinoline Core: Starting from an appropriate aniline derivative, the quinoline core can be synthesized through a Skraup synthesis or a Friedländer synthesis.
Introduction of the Fluoro Group: The fluorine atom can be introduced via electrophilic fluorination using reagents like Selectfluor.
Attachment of the Propoxybenzyl Group: This step involves nucleophilic substitution reactions where the propoxybenzyl group is attached to the quinoline core.
Formation of the Pyrrolidinyl Methanone Moiety: The final step involves the formation of the pyrrolidinyl methanone moiety through amide bond formation using reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methanone moiety, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the quinoline ring or the methanone group using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluoro group and the propoxybenzyl group can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, and alcohols under basic or acidic conditions.
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce various reduced quinoline derivatives.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.
Biology
Biologically, quinoline derivatives are known for their antimicrobial, antiviral, and anticancer activities. This compound could be investigated for similar biological activities, potentially leading to new therapeutic agents.
Medicine
In medicine, the compound might be explored for its potential as a drug candidate. Its structural features suggest it could interact with various biological targets, making it a promising lead compound for drug development.
Industry
Industrially, the compound could be used in the development of new materials, such as polymers or dyes, due to its unique chemical properties.
作用机制
The mechanism of action of (6-Fluoro-4-((4-propoxybenzyl)amino)quinolin-3-yl)(pyrrolidin-1-yl)methanone would depend on its specific biological target. Generally, quinoline derivatives exert their effects by interacting with enzymes, receptors, or nucleic acids. The compound might inhibit enzyme activity, block receptor binding, or intercalate into DNA, thereby affecting cellular processes.
相似化合物的比较
Similar Compounds
Chloroquine: A well-known antimalarial drug with a quinoline core.
Quinidine: An antiarrhythmic agent derived from quinoline.
Ciprofloxacin: A fluoroquinolone antibiotic.
Uniqueness
Compared to these similar compounds, (6-Fluoro-4-((4-propoxybenzyl)amino)quinolin-3-yl)(pyrrolidin-1-yl)methanone has a unique combination of functional groups that may confer distinct chemical and biological properties. Its propoxybenzyl and pyrrolidinyl methanone moieties are not commonly found in other quinoline derivatives, potentially leading to novel interactions and activities.
属性
IUPAC Name |
[6-fluoro-4-[(4-propoxyphenyl)methylamino]quinolin-3-yl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26FN3O2/c1-2-13-30-19-8-5-17(6-9-19)15-27-23-20-14-18(25)7-10-22(20)26-16-21(23)24(29)28-11-3-4-12-28/h5-10,14,16H,2-4,11-13,15H2,1H3,(H,26,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHRKMMTYZUZYEQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)CNC2=C3C=C(C=CC3=NC=C2C(=O)N4CCCC4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26FN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-(1-(2-hydroxyethyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-nitrophenyl)acetamide](/img/structure/B2392325.png)
![1'-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}-1,4'-bipiperidine](/img/structure/B2392326.png)
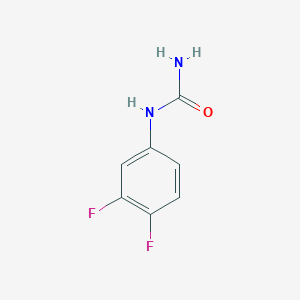
![N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-(2-methylphenoxy)acetamide](/img/structure/B2392331.png)
![1-{3,5-dimethyl-4-[(2-nitrophenyl)sulfanyl]-1H-pyrazol-1-yl}-2-(2,4-dimethylphenoxy)ethan-1-one](/img/structure/B2392333.png)
![(E)-3-[3-(3-chloro-4-ethoxyphenyl)-1-phenylpyrazol-4-yl]-2-cyano-N-(2-methoxyethyl)prop-2-enamide](/img/structure/B2392334.png)
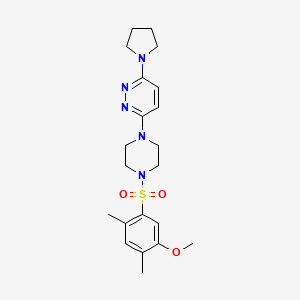
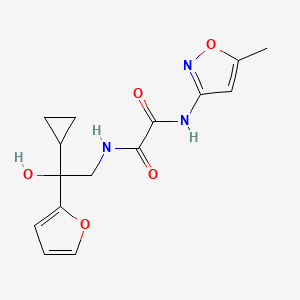
![(4-(4-Chlorophenyl)piperazin-1-yl)(7-(4-isopropylphenyl)pyrazolo[1,5-a]pyrimidin-3-yl)methanone](/img/structure/B2392338.png)
![N-[(5-methoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)methyl]prop-2-enamide](/img/structure/B2392339.png)

